![molecular formula C10H7F3O2 B1335940 2-[4-(Trifluoromethyl)phenyl]propanedial CAS No. 493036-50-3](/img/structure/B1335940.png)
2-[4-(Trifluoromethyl)phenyl]propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-[4-(Trifluoromethyl)phenyl]propanedial involves complex organic chemistry techniques. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another related synthesis involved the creation of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives from a trifluoromethyl-substituted pentenone . These syntheses highlight the intricate steps and conditions necessary to incorporate trifluoromethyl groups into aromatic compounds.
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl groups has been studied using various spectroscopic methods, including FT-IR, NMR, Raman, and x-ray . Additionally, computational methods such as DFT calculations have been employed to predict vibrational and magnetic properties, assisting in the analysis of these complex molecules . These studies are crucial for understanding the behavior and reactivity of the compounds.
Chemical Reactions Analysis
Compounds with trifluoromethyl groups exhibit unique reactivity patterns. For example, perfluoro-2-(trifluoromethyl)propene is highly reactive, participating in both heterolytic and homolytic reactions, and can react with nucleophiles and electrophiles . The presence of trifluoromethyl groups can also influence catalytic activity, as seen in the ortho-substituent on phenylboronic acid, which catalyzes dehydrative amidation between carboxylic acids and amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often remarkable. The fluorinated polyimides synthesized from the diamine monomers exhibit good solubility in polar organic solvents, high thermal stability, and outstanding mechanical properties . They also have low dielectric constants, low water uptake, and transparent films with low coloration . These properties make them suitable for various high-performance applications.
Aplicaciones Científicas De Investigación
Stability and Degradation Analysis
A study delved into the stability and degradation processes of nitisinone, a compound closely related to 2-[4-(Trifluoromethyl)phenyl]propanedial. The research utilized LC-MS/MS to assess nitisinone's stability under different conditions such as pH, temperature, and exposure to UV radiation. Two major stable degradation products were identified, shedding light on the properties and potential environmental impacts of such compounds (Barchańska et al., 2019).
Solvent and Phase Behavior Studies
The phase behavior of various ionic liquids, including those with trifluoromethyl groups, was examined. The study focused on the solvent properties of these ionic liquids when mixed with different solutes, revealing that the trifluoromethyl group significantly influences solubility and offers potential in creating alternative environmentally friendly solvents (Visak et al., 2014).
Trifluoromethyl Group in Drug Design
The role of the trifluoromethyl group in antitubercular drug design was extensively reviewed. The incorporation of this group into antitubercular agents has been shown to enhance pharmacodynamic and pharmacokinetic properties, indicating its significance in the design of more potent drugs (Thomas, 1969).
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9-3-1-7(2-4-9)8(5-14)6-15/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXAMPHRYFVNEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392942 |
Source


|
| Record name | 2-[4-(trifluoromethyl)phenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]propanedial | |
CAS RN |
493036-50-3 |
Source


|
| Record name | 2-[4-(Trifluoromethyl)phenyl]propanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493036-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(trifluoromethyl)phenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

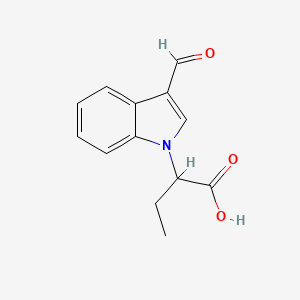
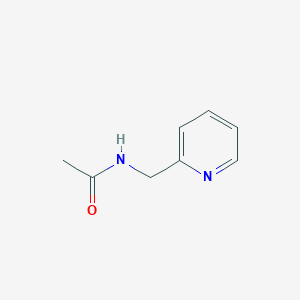
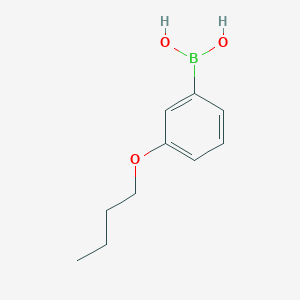

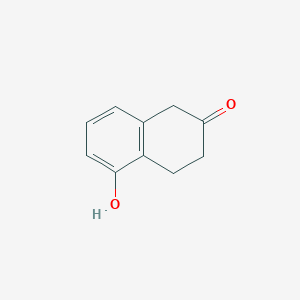
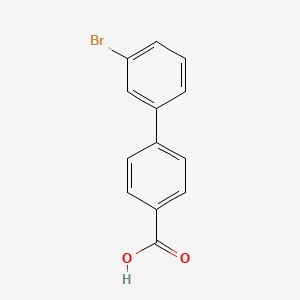
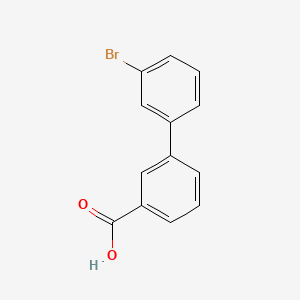
![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)
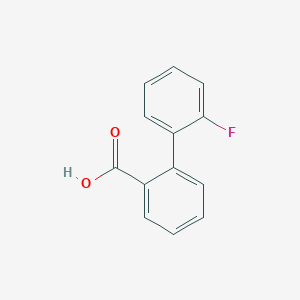
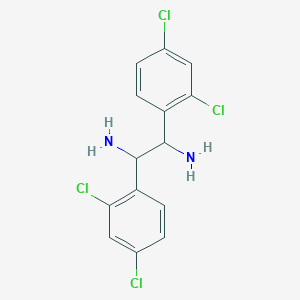
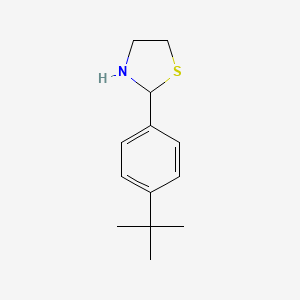
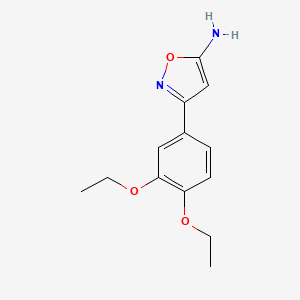
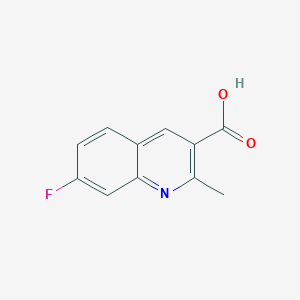
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)